5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
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Overview
Description
5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the thioxo group and the diethyl substitution makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drugs. The presence of the thioxo group is particularly interesting for designing inhibitors of specific enzymes.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. The diethyl groups may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
- 5,6-Diethyl-2,3-dihydro-4(1H)-pyrimidinone
- 5,6-Diethyl-2,3-dihydro-2-oxo-4(1H)-pyrimidinone
Uniqueness
Compared to similar compounds, 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone has unique properties due to the presence of the thioxo group. This group can participate in specific chemical reactions that are not possible with the oxo analogs. The diethyl substitution also affects the compound’s physical and chemical properties, making it distinct from its methyl or unsubstituted counterparts.
Properties
CAS No. |
54089-09-7 |
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Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
5,6-diethyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-3-5-6(4-2)9-8(12)10-7(5)11/h3-4H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
WBWROCLSSUPQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=S)NC1=O)CC |
Origin of Product |
United States |
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